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molecular formula C14H16ClNO B8595807 {3-Chloro-8-[(dimethylamino)methyl]naphthalen-2-yl}methanol CAS No. 919994-80-2

{3-Chloro-8-[(dimethylamino)methyl]naphthalen-2-yl}methanol

Cat. No. B8595807
M. Wt: 249.73 g/mol
InChI Key: QXSCSTPQJQYRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781438B2

Procedure details

Diisobutylaluminium hydride (1 M in THF, 4.2 ml, 4.1 mmol, 9.0 equiv) was added to a solution of 3-chloro-8-dimethylaminomethyl-naphthalene-2-carboxylic acid ethyl ester (133 mg, 0.46 mmol) in 3.2 ml anhydrous THF at 0° C. After 15 minutes at 0° C., TLC analysis revealed complete conversion of starting material. Water (30 ml) was added, and the mixture was extracted with EtOAc (2×100 ml). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification via flash chromatography (gradient of CH2Cl2/MeOH 97:3 to 90:10) afforded the title compound (109 mg, 96%, mixture of 2 regioisomers) as a colorless oil. Data for (3-chloro-8-dimethylaminomethyl-naphthalen-2-yl)-methanol: 1H NMR (400 MHz, CDCl3): δ=8.36 (s, 1H), 7.85 (s, 1H), 7.74 (dd, J=7.1/1.9 Hz, 1H), 7.44-7.39 (m, 2H), 4.94 (s, 2H), 4.06 (s, 2H), 2.45 (s, 6H). MS (ES+): 250 (M+H)+.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
3-chloro-8-dimethylaminomethyl-naphthalene-2-carboxylic acid ethyl ester
Quantity
133 mg
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14]([C:16]1[C:25]([Cl:26])=[CH:24][C:23]2[C:18](=[C:19]([CH2:27][N:28]([CH3:30])[CH3:29])[CH:20]=[CH:21][CH:22]=2)[CH:17]=1)=O)C.O>C1COCC1>[Cl:26][C:25]1[C:16]([CH2:14][OH:13])=[CH:17][C:18]2[C:23]([CH:24]=1)=[CH:22][CH:21]=[CH:20][C:19]=2[CH2:27][N:28]([CH3:29])[CH3:30] |f:0.1|

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
3-chloro-8-dimethylaminomethyl-naphthalene-2-carboxylic acid ethyl ester
Quantity
133 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1Cl)CN(C)C
Name
Quantity
3.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (gradient of CH2Cl2/MeOH 97:3 to 90:10)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=CC2=C(C=CC=C2C1)CN(C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 109 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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